1-(3-Methoxy-5-methylfuran-2-yl)ethanone
Description
1-(3-Methoxy-5-methylfuran-2-yl)ethanone is a furan-derived ketone characterized by a methoxy group at position 3, a methyl group at position 5, and an acetyl moiety at position 2 of the furan ring.
Properties
CAS No. |
162826-77-9 |
|---|---|
Molecular Formula |
C8H10O3 |
Molecular Weight |
154.165 |
IUPAC Name |
1-(3-methoxy-5-methylfuran-2-yl)ethanone |
InChI |
InChI=1S/C8H10O3/c1-5-4-7(10-3)8(11-5)6(2)9/h4H,1-3H3 |
InChI Key |
KCKDIDWNHRJQBF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(O1)C(=O)C)OC |
Synonyms |
Ethanone, 1-(3-methoxy-5-methyl-2-furanyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Ethanone Derivatives
- Substituent Influence: The methoxy group in the target compound increases polarity and electron density compared to 1-(5-methyl-2-furyl)ethanone, which may enhance solubility and alter binding affinities in biological systems .
- Heterocycle Type : Benzofuran derivatives (e.g., ) exhibit extended conjugation, improving stability and π-π stacking interactions, whereas the target’s furan ring offers a smaller, more flexible scaffold.
Physicochemical and Spectroscopic Properties
Table 3: Property Comparison Based on Substituents
- The methoxy group in the target compound would produce a distinct singlet near δ 3.8 in ¹H NMR, as seen in phenolic ethanones .
- Increased molecular weight and polarity compared to 1-(5-methyl-2-furyl)ethanone may improve water solubility, critical for pharmaceutical applications.
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